2-Chloro-3-chloromethyl-7-ethylquinoline
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Overview
Description
2-Chloro-3-chloromethyl-7-ethylquinoline is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes both chloro and chloromethyl groups attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-chloromethyl-7-ethylquinoline typically involves the chlorination of 7-ethylquinoline. The process can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-chloromethyl-7-ethylquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloro groups to hydrogen, forming 7-ethylquinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of 7-ethylquinoline.
Scientific Research Applications
2-Chloro-3-chloromethyl-7-ethylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-chloromethyl-7-ethylquinoline is primarily based on its ability to interact with biological molecules through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially leading to alterations in their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the chloromethyl and ethyl groups, making it less reactive.
3-Chloromethylquinoline: Similar structure but without the ethyl group, leading to different reactivity and applications.
7-Ethylquinoline: Lacks the chloro and chloromethyl groups, resulting in different chemical properties.
Uniqueness
2-Chloro-3-chloromethyl-7-ethylquinoline is unique due to the presence of both chloro and chloromethyl groups on the quinoline ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
CAS No. |
948291-32-5 |
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Molecular Formula |
C12H11Cl2N |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)-7-ethylquinoline |
InChI |
InChI=1S/C12H11Cl2N/c1-2-8-3-4-9-6-10(7-13)12(14)15-11(9)5-8/h3-6H,2,7H2,1H3 |
InChI Key |
COXZWIUTJQZOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |
Origin of Product |
United States |
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